molecular formula C12H15F3O B2677503 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 109769-57-5

2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No. B2677503
CAS RN: 109769-57-5
M. Wt: 232.246
InChI Key: CEARQOWSYUBEOP-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” is a chemical compound with the molecular formula C13H17F3O . It is a derivative of propanol where two methyl groups are attached to the second carbon atom and a 4-(trifluoromethyl)phenyl group is attached to the first carbon atom .


Molecular Structure Analysis

The molecular structure of this compound involves a propanol backbone with two methyl groups attached to the second carbon atom and a 4-(trifluoromethyl)phenyl group attached to the first carbon atom . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .

Scientific Research Applications

Stereochemistry and Synthesis

  • The stereochemistry of compounds similar to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol has been explored, such as in the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols. The absolute configuration of these compounds has been a subject of study, revealing insights into the stereochemistry of such molecules (Angiolini, Bizzarri, & Tramontini, 1969).

Chemical Transformations and Reactions

  • Compounds structurally related to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol have been utilized in chemical transformations. For example, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity and converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential for complex chemical transformations (Shimizu, Sugiyama, & Fujisawa, 1996).

Material Science and Electropolymerization

  • In material science, derivatives of this chemical have been synthesized and studied for their electrochemical properties. For instance, the synthesis of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, and its metallo compounds, has been reported. These compounds were characterized and their electrochemical and spectroelectrochemical properties were investigated, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Catalysis and Hydrogenation

  • In the field of catalysis, similar compounds have been synthesized using specific catalysts. For example, the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts demonstrates the versatility of these compounds in chemical reactions (Paczkowski & Hölderich, 1997).

Pharmacological Research

  • Although not directly related to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, structurally related compounds have been synthesized and evaluated for potential pharmacological properties. For instance, studies on the synthesis of allosteric modulators of GABA B receptors have been conducted, indicating the breadth of research applications for these types of compounds (Kerr et al., 2007).

properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARQOWSYUBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol

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